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molecular formula C10H10O3 B8577373 2-(3-Oxopropyl)benzoic acid

2-(3-Oxopropyl)benzoic acid

Cat. No. B8577373
M. Wt: 178.18 g/mol
InChI Key: IWBGDHDIEJHLGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05266568

Procedure details

At -50° C., 200 mL of MeOH were added to a solution of the enol acetate of Step 1 (214 g, approx. 1.04 mol) in 800 mL of acetone. At -78° C., ozone was bubbled through this solution for 7 h (or until the excess of O3 produced a green color). The excess of ozone was blown away by a stream of N2 and a solution of triphenylphosphine (327 g, 1.25 mol) in 1 L of acetone was then added slowly at -78° C. The temperature was slowly raised to -10° C. over 30 min. 1N HCl (700 mL) was slowly added and the mixture was stirred at 3° C. for 16 h. The organic solvent were evaporated, 500 mL of EtOAc were added and the mixture was alkalinized with an excess of NaHCO3 (approx. 270 g). The aqueous phase was washed with EtOAc (2×1 L) and the organic layers were reextracted with 1 L of saturated NaHCO3 by agitation over 2 h. The combined aqueous extracts were then acidified with conc. HCl and extracted with EtOAc. The extract was dried over Na2SO4, the solvent was evaporated and the acetic acid was co-evaporated with toluene to yield 139.6 g of the title compound (75% for Steps 1 and 2) as a white solid.
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
327 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
reactant
Reaction Step Four
Quantity
214 g
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
75%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1C2[C:9](=[CH:10][CH:11]=[CH:12]C=2)[CH2:8][CH2:7][CH:6]=1)(=O)C.[O:15]=[O+][O-].N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Cl.C[C:41]([CH3:43])=[O:42]>CO>[O:4]=[CH:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:43]=1[C:41]([OH:15])=[O:42]

Inputs

Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Three
Name
Quantity
327 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1 L
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
700 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
214 g
Type
reactant
Smiles
C(C)(=O)OC1=CCCC2=CC=CC=C12
Name
Quantity
800 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 3° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At -78° C., ozone was bubbled through this solution for 7 h (or until the excess of O3
Duration
7 h
CUSTOM
Type
CUSTOM
Details
produced a green color)
CUSTOM
Type
CUSTOM
Details
The organic solvent were evaporated
ADDITION
Type
ADDITION
Details
500 mL of EtOAc were added
WASH
Type
WASH
Details
The aqueous phase was washed with EtOAc (2×1 L)
WAIT
Type
WAIT
Details
the organic layers were reextracted with 1 L of saturated NaHCO3 by agitation over 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=CCCC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 139.6 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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